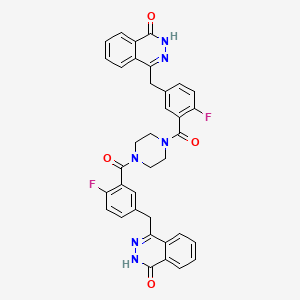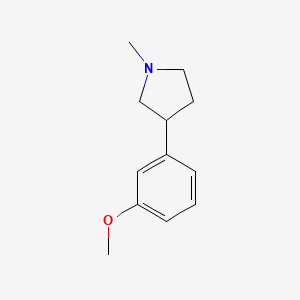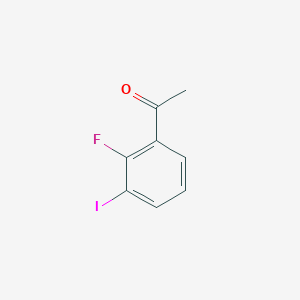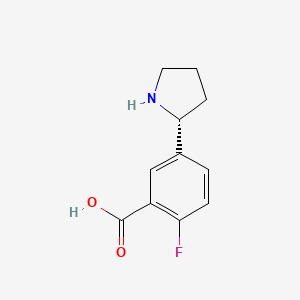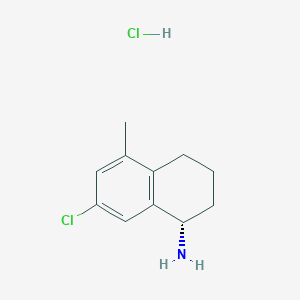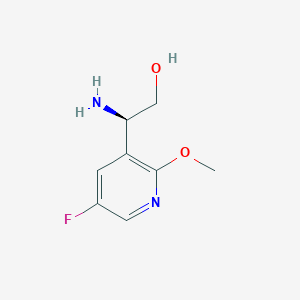
(R)-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL is a chemical compound with the molecular formula C8H10FNO2 It is characterized by the presence of a fluorine atom, a methoxy group, and an amino group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxypyridine.
Reaction Steps: The key steps include the introduction of the amino group and the formation of the ethan-1-OL moiety. This can be achieved through a series of reactions including nucleophilic substitution, reduction, and protection-deprotection steps.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
®-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL: The enantiomer of the compound with similar but distinct properties.
2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethanol: A related compound with a hydroxyl group instead of an amino group.
Uniqueness
®-2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL is unique due to its specific stereochemistry and the presence of both fluorine and methoxy groups
Properties
Molecular Formula |
C8H11FN2O2 |
|---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
(2R)-2-amino-2-(5-fluoro-2-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11FN2O2/c1-13-8-6(7(10)4-12)2-5(9)3-11-8/h2-3,7,12H,4,10H2,1H3/t7-/m0/s1 |
InChI Key |
RGTBHCVVMPBTMA-ZETCQYMHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=N1)F)[C@H](CO)N |
Canonical SMILES |
COC1=C(C=C(C=N1)F)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl N-[(1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl]carbamate](/img/structure/B15235263.png)
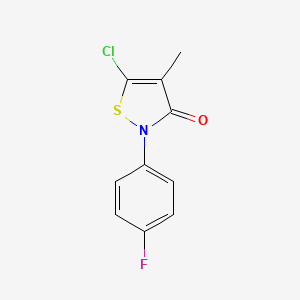
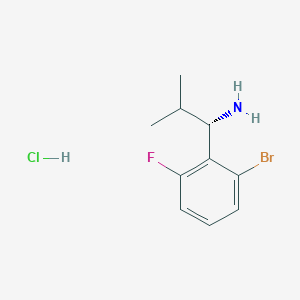
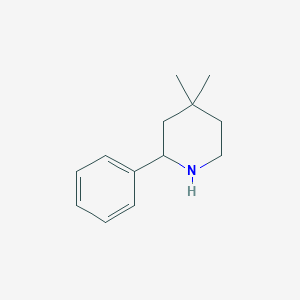
![1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B15235284.png)

